molecular formula C28H32N2O6 B12726515 1,1'-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) CAS No. 115906-24-6

1,1'-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)

Cat. No.: B12726515
CAS No.: 115906-24-6
M. Wt: 492.6 g/mol
InChI Key: PLNKYRJDDSQFIL-UHFFFAOYSA-N
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Description

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound with a unique structure that includes pyrrolidinedione and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrrolidinedione derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.

Scientific Research Applications

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,2-Ethanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione)
  • 1,1’-(1,2-Ethanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione)

Uniqueness

1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is unique due to the presence of the 1-methylethoxy group, which imparts specific chemical and physical properties. This structural feature may influence the compound’s reactivity, solubility, and biological activity, distinguishing it from similar compounds.

Properties

CAS No.

115906-24-6

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

1-[2-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]ethyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32N2O6/c1-17(2)35-21-9-5-19(6-10-21)23-15-25(31)29(27(23)33)13-14-30-26(32)16-24(28(30)34)20-7-11-22(12-8-20)36-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3

InChI Key

PLNKYRJDDSQFIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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